molecular formula C7H6ClNO3 B1398791 5-Chloro-2-methyl-4-nitrophenol CAS No. 97655-36-2

5-Chloro-2-methyl-4-nitrophenol

Cat. No. B1398791
CAS RN: 97655-36-2
M. Wt: 187.58 g/mol
InChI Key: TZQGYCQDUOULKI-UHFFFAOYSA-N
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Description

“5-Chloro-2-methyl-4-nitrophenol” is a chemical compound with the molecular weight of 187.58 .


Synthesis Analysis

The synthesis of “5-Chloro-2-methyl-4-nitrophenol” can be achieved by first nitrating a 4-chloro-2-methylphenylsulphonate in the 5-position. The resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is then converted into the compound by acidic or alkaline elimination of the sulphonyl radical .


Molecular Structure Analysis

The molecule of “5-Chloro-2-methyl-4-nitrophenol” is essentially planar, with a maximum deviation of 0.096 (4) A ̊ from planarity for the methyl C atom (C14) of the methoxy group .

Scientific Research Applications

  • Anaerobic Degradation of Phenolic Compounds : A study by D. Sreekanth et al. (2009) explored the feasibility of anaerobic degradation of similar phenolic compounds in wastewater using hybrid upflow anaerobic sludge blankets. This research is significant for environmental management and treatment of industrial wastewater.

  • Biotransformation by Marine Bacillus sp. : Research by P. Arora and R. Jain (2012) demonstrated the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain. This study is vital for understanding the microbial degradation of nitrophenolic compounds in marine environments.

  • Atmospheric Concentrations of Nitrophenols : A study conducted by S. Morville et al. (2006) investigated the spatial and geographical variations in atmospheric concentrations of phenols and nitrophenols. This research provides insights into the environmental distribution and impact of these compounds.

  • Toxicity and Biodegradability Studies : The toxicity and anaerobic biodegradability of substituted phenols, including compounds related to 5-Chloro-2-methyl-4-nitrophenol, were evaluated by O. A. O'connor and L. Young (1989). This study is relevant for assessing the environmental and health risks associated with these compounds.

  • Mutagenic Activities of Chlorinated Derivatives : The research by M. Kamoshita et al. (2010) evaluated the mutagenic activities of chlorinated derivatives of nitrophenol compounds, providing valuable data for understanding the potential health hazards.

  • Corrosion Inhibition in Mild Steel : A study by A. Pandey et al. (2017) explored the use of Schiff bases related to nitrophenol compounds as corrosion inhibitors for mild steel. This has applications in material science and engineering.

  • Catalytic Reduction of Organic Dyes : The synthesis of a NiO/NiS composite catalyst for the reduction of 4-nitrophenol and organic dyes was investigated by O. A. Zelekew and D. Kuo (2017). This study contributes to the field of environmental chemistry and pollution control.

  • Biotransformation and Chemotaxis by Pseudomonas sp. : The biotransformation and chemotaxis of 4-chloro-2-nitrophenol by Pseudomonas sp. was studied by P. Arora and Hanhong Bae (2014). This research highlights the role of bacteria in the degradation of environmental pollutants.

  • Photocatalytic Activity Assessment : The microwave-assisted synthesis of Ag2O-ZnO composite nanocones for the detection and degradation of 4-nitrophenol was investigated by U. Chakraborty et al. (2021). This research is significant for environmental monitoring and remediation technologies.

Safety and Hazards

“5-Chloro-2-methyl-4-nitrophenol” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

5-chloro-2-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQGYCQDUOULKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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